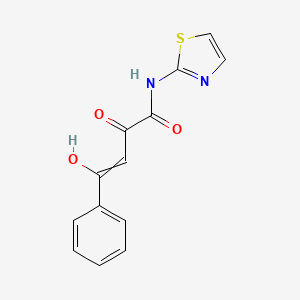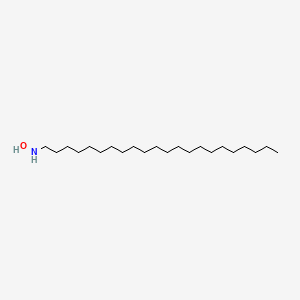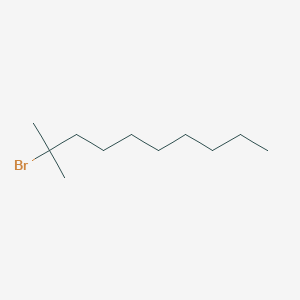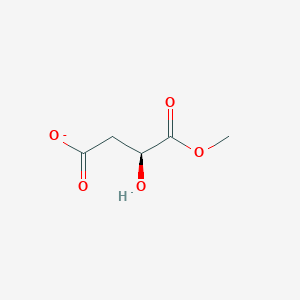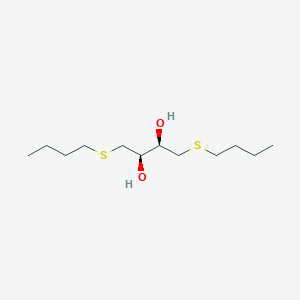
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is an organic compound characterized by the presence of two butylsulfanyl groups attached to a butane-2,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butane-2,3-diol and butylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfanyl groups.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfanyl groups.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl groups.
Applications De Recherche Scientifique
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol involves its interaction with molecular targets and pathways, which can vary depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. In chemical reactions, the compound’s sulfanyl groups can participate in nucleophilic or electrophilic interactions, influencing the course of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-1,4-bis(methylsulfanyl)butane-2,3-diol: Similar structure but with methylsulfanyl groups instead of butylsulfanyl groups.
(2R,3R)-1,4-bis(ethylsulfanyl)butane-2,3-diol: Similar structure but with ethylsulfanyl groups instead of butylsulfanyl groups.
Uniqueness
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is unique due to the presence of butylsulfanyl groups, which can impart different physical and chemical properties compared to its methyl or ethyl analogs
Propriétés
Numéro CAS |
479666-02-9 |
|---|---|
Formule moléculaire |
C12H26O2S2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-15-9-11(13)12(14)10-16-8-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m0/s1 |
Clé InChI |
ZKJMCVWYCKTKRY-RYUDHWBXSA-N |
SMILES isomérique |
CCCCSC[C@@H]([C@H](CSCCCC)O)O |
SMILES canonique |
CCCCSCC(C(CSCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


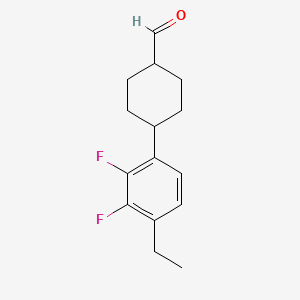
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)

![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

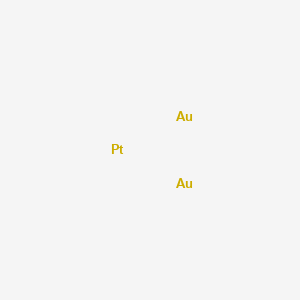
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
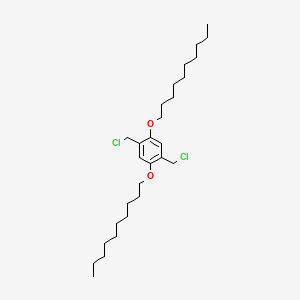
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
